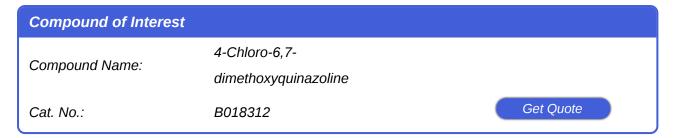


Spectroscopic Profile of 4-Chloro-6,7-dimethoxyquinazoline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-6,7-dimethoxyquinazoline**, a key intermediate in the synthesis of various pharmaceutical compounds, including potent c-Met inhibitors and potential Alzheimer's disease therapeutics. This document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-Chloro-6,7-dimethoxyquinazoline**.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
8.86	S	1H	H-2	DMSO-d ₆
7.42	S	1H	H-5	DMSO-d ₆
7.37	S	1H	H-8	DMSO-d ₆
4.00	S	3H	OCH₃ at C-6	DMSO-d ₆
3.98	S	3H	OCH₃ at C-7	DMSO-d ₆

s = singlet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Analog-Based)

While explicit, fully assigned ¹³C NMR data for **4-Chloro-6,7-dimethoxyquinazoline** is not readily available in the reviewed literature, chemical shifts can be predicted based on the analysis of similar quinazoline derivatives.

Chemical Shift (δ) ppm (Predicted)	Assignment
~161	C-4
~158	C-2
~155	C-7
~150	C-6
~145	C-8a
~122	C-4a
~108	C-5
~105	C-8
~56	OCH₃
~56	OCH₃



Table 3: Mass Spectrometry Data

Technique	lonization Mode	Observed m/z	Interpretation
ESI	Positive	225	[M+H]+

Molecular Weight of C10H9ClN2O2 is 224.64 g/mol.

Table 4: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060, 3041	-	C-H stretching (aromatic)
2951, 2838	-	C-H stretching (aliphatic, - OCH ₃)
1618	-	C=N stretching (quinazoline ring)
1562, 1505	-	C=C stretching (aromatic ring)
1429	-	C-H bending (aliphatic)
1360, 1336	-	-
1232	-	C-O-C stretching (asymmetric)
1163	-	C-O-C stretching (symmetric)
966, 878, 853, 806	-	C-H bending (out-of-plane, aromatic)
656	-	C-Cl stretching

Data obtained from KBr pellet technique.[1]

Table 5: UV-Vis Spectroscopic Data

A study on a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, provides insight into the expected UV-Vis absorption profile. The spectrum of **4-Chloro-6,7-dimethoxyquinazoline** is anticipated to show absorption bands in the UV region, characteristic of the quinazoline chromophore.



Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic characterization of **4-Chloro-6,7-dimethoxyquinazoline**.

Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

The compound is typically synthesized by chlorination of 6,7-dimethoxyquinazolin-4(3H)-one. A common procedure involves refluxing the starting material with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess chlorinating agent is removed under reduced pressure, and the residue is worked up, often involving neutralization with a base and extraction with an organic solvent. The crude product is then purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of the purified **4-Chloro-6,7-dimethoxyquinazoline** are dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- Data Acquisition:
 - ¹H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
 - ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

• Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution may be further diluted before introduction into the mass spectrometer.



- Instrumentation: An electrospray ionization (ESI) mass spectrometer is a common instrument for the analysis of this type of compound.
- Data Acquisition: The sample solution is introduced into the ESI source, where it is nebulized
 and ionized. The mass analyzer separates the ions based on their mass-to-charge ratio
 (m/z). Data is typically acquired in the positive ion mode to observe the protonated molecule
 [M+H]+.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used for analysis.[2]
- Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

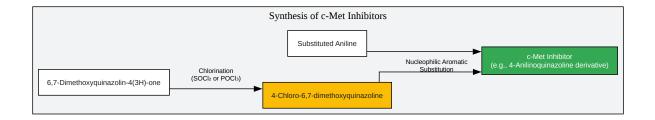
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol, at a known concentration.
- Instrumentation: A standard double-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference.

Visualizations

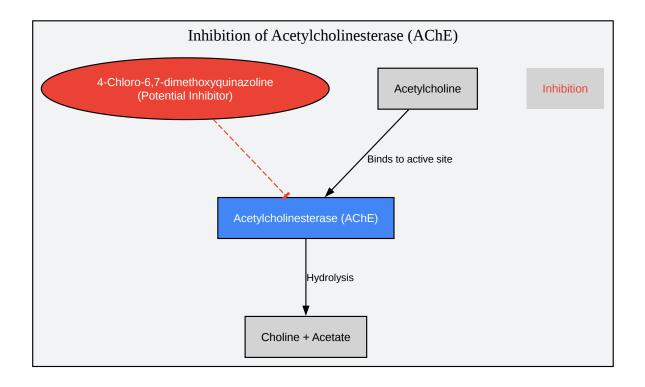
The following diagrams illustrate the role of **4-Chloro-6,7-dimethoxyquinazoline** in relevant biological and synthetic contexts.





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Caption: Synthetic workflow for c-Met inhibitors.



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Caption: Proposed inhibition of AChE by the compound.



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References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
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